4,5-dimethoxy-2-(methylamino)benzamide
Overview
Description
4,5-Dimethoxy-2-(methylamino)benzamide is an organic compound with the molecular formula C10H14N2O3 It is a derivative of benzamide, characterized by the presence of two methoxy groups and a methylamino group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-dimethoxy-2-(methylamino)benzamide typically involves the reaction of 4,5-dimethoxy-2-nitrobenzoic acid with methylamine. The nitro group is first reduced to an amino group, followed by the formation of the amide bond. The reaction conditions often include the use of reducing agents such as iron powder or catalytic hydrogenation, and the reaction is carried out in solvents like ethanol or methanol .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale catalytic hydrogenation processes. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Industrial methods also focus on minimizing waste and improving the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
4,5-Dimethoxy-2-(methylamino)benzamide undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The nitro group in the precursor can be reduced to an amino group.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Iron powder, catalytic hydrogenation with palladium on carbon, or sodium borohydride.
Substitution: Halogenating agents like bromine or chlorine can be used to substitute the methoxy groups.
Major Products
The major products formed from these reactions include quinones, substituted benzamides, and various derivatives depending on the specific reagents and conditions used .
Scientific Research Applications
4,5-Dimethoxy-2-(methylamino)benzamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antioxidant and antibacterial properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 4,5-dimethoxy-2-(methylamino)benzamide involves its interaction with specific molecular targets. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2,3-Dimethoxybenzamide
- 3-Acetoxy-2-methylbenzamide
- 4-Methoxy-2-(methylamino)benzamide
Uniqueness
4,5-Dimethoxy-2-(methylamino)benzamide is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
4,5-dimethoxy-2-(methylamino)benzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O3/c1-12-7-5-9(15-3)8(14-2)4-6(7)10(11)13/h4-5,12H,1-3H3,(H2,11,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIQVTVDUIJULHH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC(=C(C=C1C(=O)N)OC)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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